molecular formula C30H26O13 B12441560 Orientin 2''-O-p-trans-coumarate

Orientin 2''-O-p-trans-coumarate

Cat. No.: B12441560
M. Wt: 594.5 g/mol
InChI Key: XIKYOEXOYRWIOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Orientin 2’'-O-p-trans-coumarate can be synthesized through the esterification of orientin with p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of Orientin 2’'-O-p-trans-coumarate involves the extraction of orientin from plant sources followed by its chemical modification. The extraction process usually employs solvents like ethanol or methanol, and the subsequent esterification is performed using the aforementioned synthetic route .

Chemical Reactions Analysis

Types of Reactions

Orientin 2’'-O-p-trans-coumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Orientin 2’'-O-p-trans-coumarate has a wide range of applications in scientific research:

Mechanism of Action

Orientin 2’'-O-p-trans-coumarate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, and modulates their activity to exert its protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orientin 2’'-O-p-trans-coumarate is unique due to its ester linkage with p-coumaric acid, which enhances its antioxidant activity compared to its parent compound, orientin. This modification also imparts additional biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H26O13

Molecular Weight

594.5 g/mol

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2

InChI Key

XIKYOEXOYRWIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O

Origin of Product

United States

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